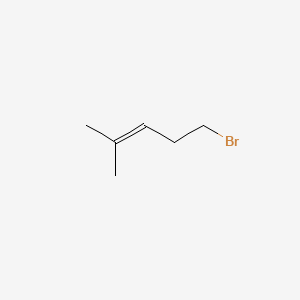
5-Bromo-2-methyl-2-pentene
描述
作用机制
Target of Action
5-Bromo-2-methyl-2-pentene is primarily used as a synthetic reagent
Mode of Action
As a synthetic reagent, this compound interacts with other compounds in chemical reactions. The bromine atom in the molecule is highly reactive and can participate in various types of chemical reactions, such as substitution or addition reactions, leading to the formation of new compounds .
Biochemical Pathways
This compound is involved in the synthesis of sesquiterpenoids . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a diverse role in the biochemistry of plants and animals.
Result of Action
The primary result of the action of this compound is the formation of new compounds. For example, it has been used in the synthesis of geranlol-3-14C and penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure .
生化分析
Biochemical Properties
5-Bromo-2-methyl-2-pentene plays a significant role in biochemical reactions due to its reactivity and ability to form stable intermediates. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in the synthesis of sesquiterpenoids, which are a class of terpenes that consist of three isoprene units and have various biological activities . The interactions of this compound with enzymes and proteins are primarily based on its ability to act as a synthetic reagent, enabling the formation of carbon-carbon bonds and other essential biochemical transformations .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. As a synthetic reagent, it is likely to influence cell function by participating in the synthesis of biologically active compounds. These compounds can affect cell signaling pathways, gene expression, and cellular metabolism. For example, sesquiterpenoids synthesized using this compound may interact with cellular receptors and enzymes, modulating various biochemical pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity as a synthetic reagent. It can form stable intermediates that participate in various organic reactions, including the formation of carbon-carbon bonds. This reactivity is due to the presence of the bromine atom, which can act as a leaving group, facilitating nucleophilic substitution and elimination reactions . These reactions are essential for the synthesis of complex organic molecules, including sesquiterpenoids and other biologically active compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade when exposed to light, heat, or moisture . Long-term effects on cellular function have not been extensively studied, but it is essential to consider the stability and potential degradation products when using this compound in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with many synthetic reagents, it is crucial to determine the appropriate dosage to avoid toxic or adverse effects. High doses of this compound may lead to toxicity, affecting various physiological functions . Therefore, careful dosage optimization is necessary when using this compound in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of sesquiterpenoids and other complex organic molecules. The compound interacts with enzymes and cofactors that facilitate these biochemical transformations . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, affecting the overall metabolic pathways in which it participates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively documented. As a synthetic reagent, it is likely to be distributed based on its chemical properties, such as solubility and reactivity . The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
Its activity and function may be influenced by its localization within specific cellular compartments or organelles . Targeting signals or post-translational modifications may direct the compound to particular subcellular locations, affecting its biochemical interactions and overall activity .
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2-methyl-2-pentene can be synthesized through the bromination of 2-methyl-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in a solvent like carbon tetrachloride at a temperature of around 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-2-pentene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Addition Reactions: Reagents such as chlorine, bromine, and hydrogen bromide are used.
Major Products:
Substitution Reactions: Products include 2-methyl-2-pentanol, 2-methyl-2-pentanenitrile, and 2-methyl-2-pentanamine.
Addition Reactions: Products include 5,5-dibromo-2-methylpentane and 5-bromo-2-methylpentane.
科学研究应用
Chemistry: 5-Bromo-2-methyl-2-pentene is used as a building block in the synthesis of more complex organic molecules, including sesquiterpenoids like penifulvin A .
Biology and Medicine: The compound is employed in the synthesis of labeled compounds such as geraniol-3-14C , which are used in biological studies to trace metabolic pathways .
Industry: In the industrial sector, this compound is used in the production of various specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
相似化合物的比较
- 1-Bromo-4-methyl-3-pentene
- 2-Methyl-5-bromo-2-pentene
- 4-Methyl-3-pentenyl bromide
- 5-Bromo-2-methylpent-2-ene
- Homoprenyl bromide
- Prenylmethyl bromide
Comparison: 5-Bromo-2-methyl-2-pentene is unique due to its specific structure, which allows for selective reactions at the bromine-substituted carbon. This selectivity makes it particularly useful in the synthesis of complex organic molecules, where precise control over the reaction site is crucial .
属性
IUPAC Name |
5-bromo-2-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXURIHDFUQNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177230 | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2270-59-9 | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2270-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 5-Bromo-2-methyl-2-pentene in organic synthesis?
A: this compound serves as a valuable starting material for synthesizing various complex molecules. Its structure, featuring a reactive bromoalkene moiety, allows for diverse chemical transformations. For instance, it's been used in the synthesis of farnesol [], a naturally occurring sesquiterpene alcohol, and (+/-)-Curcumene Ether [], a compound with potential biological activity.
Q2: Can you describe a key reaction involving this compound in the synthesis of farnesol?
A: In the synthesis of farnesol, a crucial step involves the reaction of this compound with magnesium to form a Grignard reagent. This Grignard reagent then reacts with diethyl oxalate to yield ethyl-2-oxo-6-methyl-5-heptenoate, a key intermediate in the multi-step synthesis [, ].
Q3: How is this compound used in the synthesis of spirocyclic compounds?
A: Researchers utilized this compound to create spirocyclic structures, specifically in the synthesis of 6-Hydroxy-1,1,6-trimethylspiro[4.5]decan-7-one, a potential patchouli odorant []. They achieved this by first converting this compound to 1-bromo-4-chloro-4-methylpentane. This compound then underwent a series of reactions, including spiroannulation with cyclohexanone, to ultimately yield the desired spirocyclic structure.
Q4: Are there any stereochemical considerations when using this compound in synthesis?
A: Yes, the double bond in this compound introduces the possibility of stereoisomers. This is evident in the synthesis of diastereoisomers of [1,8-14C]-α-bisabolol, where the reaction of a Grignard reagent derived from this compound with enantiomerically pure 4-acetyl-1-methyl-1-cyclohexene yielded distinct stereoisomers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


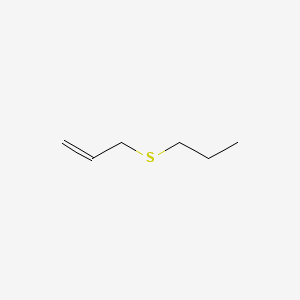
![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)


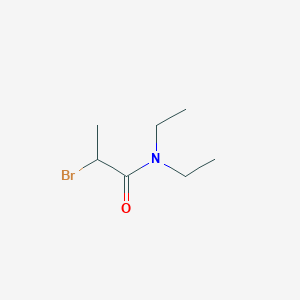

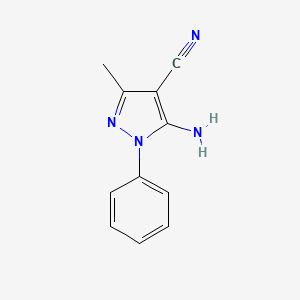
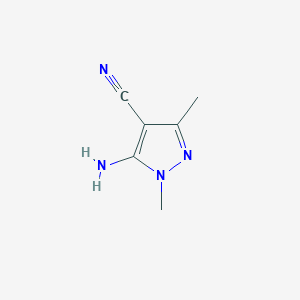
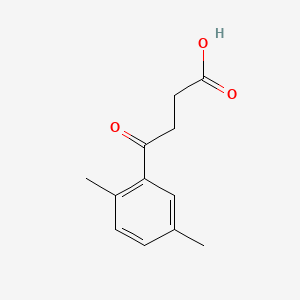
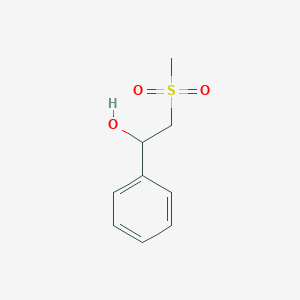
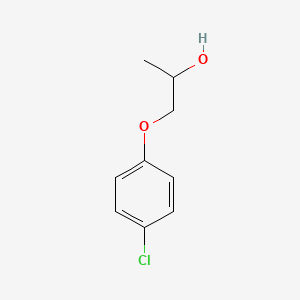
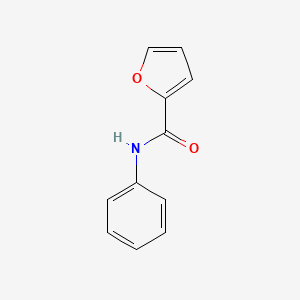
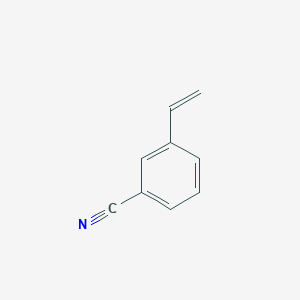
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
